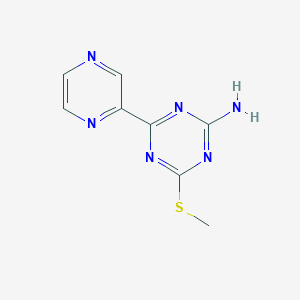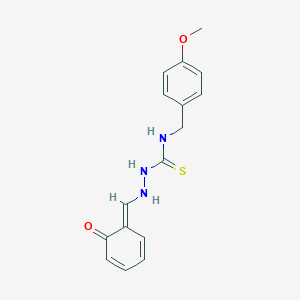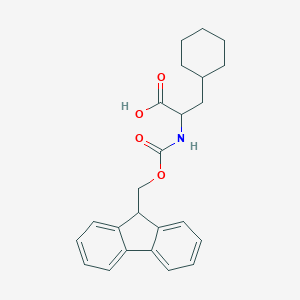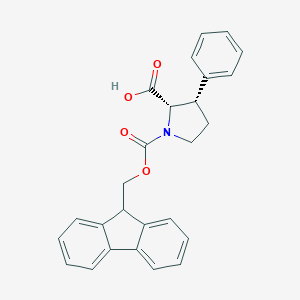![molecular formula C15H23N5O B064849 N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide CAS No. 174752-81-9](/img/structure/B64849.png)
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules designed to mimic the structure and function of peptides.
Mecanismo De Acción
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide binds to the CD4-binding site on the HIV-1 envelope protein gp120, thereby preventing viral entry into host cells. This binding is mediated by the dimethylaminodiazenyl group of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, which forms a hydrogen bond with the CD4-binding site. The piperidine ring of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide also interacts with the V3 loop of gp120, further stabilizing the complex. The binding of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide to gp120 prevents the virus from infecting host cells, thereby inhibiting viral replication.
Efectos Bioquímicos Y Fisiológicos
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been shown to have potent anti-HIV activity in vitro, with an IC50 value of 0.12 nM. In animal studies, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been shown to reduce viral load and increase survival in HIV-infected mice. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has also been shown to have potential applications in the treatment of cancer and autoimmune diseases, although further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has several advantages for lab experiments, including its high potency and specificity for the CD4-binding site on gp120. However, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is a synthetic molecule and may not accurately mimic the structure and function of natural peptides. In addition, the synthesis of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, including the development of more potent and selective inhibitors of gp120. In addition, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide may have potential applications in the treatment of other viral infections, such as hepatitis C and influenza. Further research is also needed to understand the biochemical and physiological effects of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide in vivo and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials are commercially available and include 3-nitrobenzenediazonium tetrafluoroborate, 1-(2-piperidinyl) acetic acid, and dimethylamine. The coupling reaction involves the addition of the starting materials to a reaction vessel, followed by the addition of a catalyst and stirring at room temperature. The resulting product is then purified using column chromatography to obtain pure N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of HIV/AIDS research. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is a potent inhibitor of the HIV-1 envelope protein gp120, which is required for viral entry into host cells. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide binds to the CD4-binding site on gp120, thereby preventing viral entry. In addition to its anti-HIV activity, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has also been shown to have potential applications in the treatment of cancer and autoimmune diseases.
Propiedades
Número CAS |
174752-81-9 |
|---|---|
Nombre del producto |
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide |
Fórmula molecular |
C15H23N5O |
Peso molecular |
289.38 g/mol |
Nombre IUPAC |
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H23N5O/c1-19(2)18-17-14-8-6-7-13(11-14)16-15(21)12-20-9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,16,21) |
Clave InChI |
FIKDPYLEYLORDN-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCCCC2 |
SMILES canónico |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCCCC2 |
Sinónimos |
N-(3-dimethylaminodiazenylphenyl)-2-(1-piperidyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





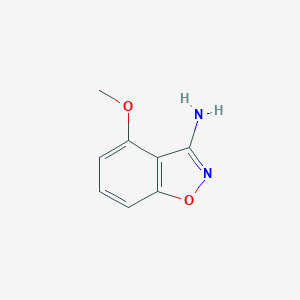

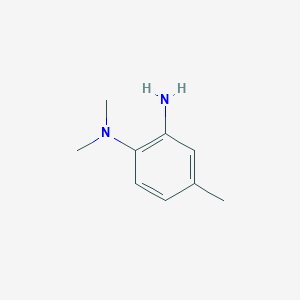
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
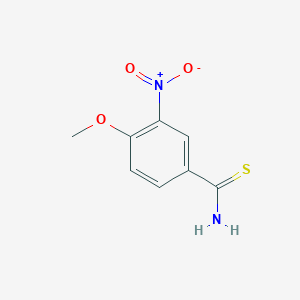
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
